4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide
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Overview
Description
4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide is a complex organic compound that features a bromine atom, a thienyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by sulfonamide formation. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a simpler thienyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-Bromo-N-[2-(formyl)-3-thienyl]-N-methylbenzenesulfonamide, while substitution of the bromine atom can produce 4-Amino-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide.
Scientific Research Applications
4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and thienyl derivatives, such as:
- 4-Chloro-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide
- 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-ethylbenzenesulfonamide
Uniqueness
4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the thienyl group allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-[2-(hydroxymethyl)thiophen-3-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S2/c1-14(11-6-7-18-12(11)8-15)19(16,17)10-4-2-9(13)3-5-10/h2-7,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWLBTHVUDUZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)CO)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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